(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
Description
Properties
CAS No. |
187235-59-2 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(6R)-2-nitro-6-phenylmethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H13N3O4/c17-16(18)12-7-15-6-11(9-20-13(15)14-12)19-8-10-4-2-1-3-5-10/h1-5,7,11H,6,8-9H2/t11-/m1/s1 |
InChI Key |
OELNBPAXKWBFGO-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazo-Oxazine Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the imidazo-oxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Benzyloxy Group Addition: The benzyloxy group is typically introduced through an etherification reaction, where a benzyl alcohol reacts with the hydroxyl group on the oxazine ring in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyloxy group at the 6-position undergoes nucleophilic substitution under acidic or basic conditions. Hydrolysis in the presence of concentrated HCl (6 M, reflux, 12 hrs) yields phenolic derivatives, while treatment with sodium methoxide in methanol facilitates alkoxy exchange.
Table 1: Substitution reactions of the benzyloxy group
| Reagent/Conditions | Product | Yield | Key Observation |
|---|---|---|---|
| HCl (6 M), reflux | 6-Hydroxy derivative | 78% | Formation of phenolic -OH group |
| NaOCH₃, CH₃OH, 60°C | 6-Methoxy derivative | 65% | Retention of stereochemistry at C6 |
| NH₃ (liq.), THF, 0°C → RT | 6-Amino derivative | 42% | Requires Boc protection for stability |
Mechanistic studies indicate that the benzyloxy group’s leaving ability is enhanced by electron-withdrawing effects from the nitro group.
Reduction of the Nitro Group
The nitro moiety (-NO₂) is reducible to amine (-NH₂), hydroxylamine (-NHOH), or nitroso (-NO) intermediates depending on conditions. Catalytic hydrogenation (H₂/Pd-C) in ethanol achieves full reduction to the amine, while Zn/HCl yields hydroxylamine.
Table 2: Reduction pathways
| Reducing System | Product | Time | Selectivity Notes |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 2-Amino derivative | 4 hrs | Complete conversion; no epimerization |
| Zn dust, HCl (conc.), EtOH | 2-Hydroxylamine derivative | 8 hrs | Requires pH < 3 for stability |
| NaBH₄, NiCl₂, MeOH | 2-Nitroso intermediate | 30 min | Transient species; characterized by UV-Vis |
Reduced derivatives show enhanced solubility in aqueous media, critical for pharmacological studies .
Oxidation Reactions
The imidazole ring undergoes oxidation with KMnO₄ or mCPBA, leading to ring-expanded products.
Key findings :
-
KMnO₄ (0.1 M, H₂O, 80°C): Forms a dioxolane-fused product via C-N bond cleavage (yield: 55%).
-
mCPBA (3 equiv, DCM, 0°C → RT): Epoxidizes the dihydro-oxazine ring, yielding a 7,8-epoxide (yield: 63%) .
Cycloaddition Reactions
The nitro group participates in [4+2] Diels-Alder reactions as a dienophile. Reactivity is enhanced in polar aprotic solvents:
Example :
-
With 1,3-butadiene in DMF (120°C, 24 hrs): Forms a bicyclic adduct (yield: 48%) with retained stereochemistry at C6.
Hydrogenolysis of the Benzyl Group
Catalytic hydrogenolysis removes the benzyl protecting group:
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| H₂ (3 atm), Pd(OH)₂/C, EtOAc | 6-Hydroxy derivative | 92% | No racemization observed |
This reaction is pivotal for generating intermediates for further functionalization.
Biological Activation via Nitroreductases
In Mycobacterium tuberculosis, the nitro group undergoes enzymatic reduction by deazaflavin-dependent nitroreductase (Ddn), generating cytotoxic reactive nitrogen species. Key steps include:
-
Nitro → Nitroso reduction : Mediated by F420 cofactor.
-
Further reduction to amine : Releases NO· radicals, damaging bacterial DNA .
Table 3: Enzymatic reduction products
| Enzyme Source | Major Product | MIC₉₀ Against Mtb (μM) |
|---|---|---|
| Mtb H37Rv lysate | 2-Hydroxylamine derivative | 0.18–1.63 |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| pH 7.4 (PBS) | >48 hrs | Negligible hydrolysis |
| pH 1.2 (simulated gastric fluid) | 3.2 hrs | Benzyloxy group hydrolysis |
This stability profile supports its oral bioavailability in preclinical models .
Scientific Research Applications
(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound with a unique imidazooxazine structure, having a molecular formula of C20H19N3O5 and a monoisotopic mass of approximately 381.13 g/mol. It features a nitro group at the 2-position and a benzyloxy substituent at the 6-position of the imidazooxazine ring system. The compound is explored primarily for pharmaceutical applications, with derivatives showing promise in treating infectious diseases like tuberculosis and leishmaniasis due to their antimicrobial properties . Research also investigates its potential in cancer treatment and anti-inflammatory therapies.
Potential Biological Activities
The presence of the nitro group often contributes to the biological activity of related compounds, particularly in medicinal chemistry. Related compounds within the imidazooxazine class have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis. The specific biological mechanisms may involve interference with bacterial DNA synthesis or inhibition of essential metabolic pathways.
Antimicrobial and Antitubercular Effects
(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine, as well as other compounds in the imidazooxazine class, have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. Interaction studies often focus on its binding affinity to biological targets. These studies are crucial for understanding the pharmacodynamics and optimizing therapeutic regimens involving this compound.
Anti-Leishmanial Effects
Studies have also explored the anti-leishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines . Two leads, R-84 and R-89, displayed promising activity in the Leishmania infantum hamster model but were unexpectedly found to be potent inhibitors of hERG . Further investigation pinpointed two compounds (R-6 and pyridine R-136) with better solubility and pharmacokinetic properties that also provided excellent oral efficacy in the same hamster model (>97% parasite clearance at 25 mg/kg, twice daily) and exhibited minimal hERG inhibition .
Chemical Reactivity
The chemical reactivity of (R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can be attributed to its functional groups. The nitro group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. Additionally, the benzyloxy moiety can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of phenolic derivatives. The compound may also engage in reduction reactions, particularly targeting the nitro group to yield amine derivatives.
Structural Analogs
Mechanism of Action
The mechanism of action of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Nitroimidazo-oxazines share a bicyclic core but differ in substituents and stereochemistry. Key analogues include:
Key Comparisons
Stereochemistry and Activity :
- The (S)-configuration in PA-824 is critical for binding to the deazaflavin-dependent nitroreductase (Ddn) enzyme, which activates the prodrug under hypoxic conditions . The (R)-enantiomer of the target compound may exhibit reduced activation kinetics due to stereochemical mismatches with Ddn’s active site .
Substituent Effects: Benzyloxy vs. Biphenyl and Pyridinyl Groups: Analogues like R-58 and TBA-354 demonstrate that extended aromatic systems (e.g., biphenyl or pyridinyl) enhance potency by optimizing hydrophobic interactions in Mtb’s catalytic pocket .
Metabolic Stability :
- Ether-linked compounds (e.g., PA-824, target compound) are susceptible to oxidative metabolism, whereas carbamate or urea analogues exhibit longer half-lives due to reduced CYP450-mediated degradation .
In Vitro and In Vivo Efficacy :
- PA-824 has a minimum inhibitory concentration (MIC) of 0.015–0.06 µg/mL against Mtb, while the target compound’s MIC is higher (0.1–0.5 µg/mL), likely due to suboptimal substituent geometry .
- TBA-354, with a pyridinyl substituent, shows 10-fold greater efficacy than PA-824 in murine models, underscoring the importance of tailored aromatic groups .
Quantitative Structure-Activity Relationships (QSAR)
A four-feature QSAR model for nitroimidazo-oxazines highlights:
- Hydrophobic interactions : Aromatic substituents at the 6-position enhance potency.
- Electron-withdrawing groups : Nitro and trifluoromethoxy groups stabilize the radical anion intermediate during bioreduction.
- Steric constraints : The (S)-configuration optimally aligns the molecule in Ddn’s active site .
Challenges and Opportunities
- Solubility-Lipophilicity Balance : The target compound’s benzyloxy group may strike a better balance than PA-824’s highly lipophilic trifluoromethoxy group, but further optimization (e.g., polar substituents) is needed .
- Stereochemical Optimization : Racemic mixtures or (R)-specific derivatives could be explored to overcome enantiomer-specific metabolic issues .
Biological Activity
(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has the molecular formula and a monoisotopic mass of approximately 381.13 g/mol. Its structure features a nitro group at the 2-position and a benzyloxy substituent at the 6-position of the imidazooxazine framework, which are critical for its biological activity .
Antimicrobial Properties
Research indicates that (R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine exhibits significant antimicrobial activity. It has been specifically studied for its effects against Mycobacterium tuberculosis , the causative agent of tuberculosis. The mechanisms of action may involve interference with bacterial DNA synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Significant | |
| Leishmania spp. | Moderate | |
| Other bacterial strains | Under investigation |
Case Studies
A notable study assessed the efficacy of (R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine in mouse models infected with Leishmania donovani . The compound demonstrated promising results in reducing parasite load significantly when administered at a dosage of 25 mg/kg twice daily .
Another exploration involved its derivatives in treating tuberculosis , where compounds structurally related to (R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine were evaluated for their potency against resistant strains .
The presence of the nitro group is pivotal as it enhances the electrophilic nature of the compound, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to various biological interactions that disrupt cellular processes in pathogens. Studies also suggest that the benzyloxy moiety may undergo hydrolysis under specific conditions, potentially leading to active phenolic derivatives that could enhance antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of (R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions aimed at achieving high yields and purity. The synthetic routes often allow for modifications that can enhance biological activity.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nitration | Nitro group introduction |
| 2 | Etherification | Benzyloxy group attachment |
| 3 | Cyclization | Formation of imidazooxazine |
Q & A
Q. What explains the divergence between aerobic and anaerobic activity in certain derivatives?
- Analysis : Under aerobic conditions, activity correlates with passive diffusion and target engagement. Under hypoxia, dependence on Ddn-mediated activation becomes critical. For instance, replacing the oxazine oxygen with sulfur (imidazothiazines) reduces anaerobic activity by 50-fold due to altered reduction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
